Cas no 881674-62-0 (1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl]-)

1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl]- structure
881674-62-0 structure
商品名:1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl]-
CAS番号:881674-62-0
MF:C12H10F3NO
メガワット:241.20911359787
MDL:MFCD22044868
CID:1922183
PubChem ID:86232781

1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl]- 化学的及び物理的性質

名前と識別子

    • 1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl]-
    • 881674-62-0
    • MFCD22044868
    • {5-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methanol
    • (5-(2-(Trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methanol
    • CS-0457781
    • SY122117
    • AKOS037629993
    • 5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol
    • AC7075
    • MDL: MFCD22044868
    • インチ: InChI=1S/C12H10F3NO/c13-12(14,15)10-4-2-1-3-9(10)11-5-8(7-17)6-16-11/h1-6,16-17H,7H2
    • InChIKey: POEJSRFJNSUDHP-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C(=C1)C2=CC(=CN2)CO)C(F)(F)F

計算された属性

  • せいみつぶんしりょう: 241.07144843Da
  • どういたいしつりょう: 241.07144843Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 257
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.4

1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM116444-1g
5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol
881674-62-0 95%
1g
$*** 2023-05-29
eNovation Chemicals LLC
D777183-1g
5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol
881674-62-0 95%
1g
$1650 2024-07-20
eNovation Chemicals LLC
D777183-1g
5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol
881674-62-0 95%
1g
$1650 2025-02-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1528448-1g
(5-(2-(Trifluoromethyl)phenyl)-1H-pyrrol-3-yl)methanol
881674-62-0 98%
1g
¥16200.00 2024-04-27
Chemenu
CM116444-1g
5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol
881674-62-0 95%
1g
$1621 2021-08-06
eNovation Chemicals LLC
D777183-1g
5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol
881674-62-0 95%
1g
$1650 2025-02-19

1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl]- 関連文献

1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl]-に関する追加情報

1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl]: A Comprehensive Overview in Modern Chemical Biology

1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl] (CAS No. 881674-62-0) is a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, featuring a pyrrole core substituted with a methylol group at the 3-position and an electron-withdrawing trifluoromethyl-phenyl moiety at the 5-position, exhibits a unique combination of physicochemical properties that make it a promising candidate for various biological applications.

The trifluoromethyl group is a well-documented pharmacophore in drug discovery, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into a pyrrole scaffold, such as in 1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl)], it can modulate the electronic distribution of the molecule, influencing its interactions with enzymes and receptors. This compound’s dual functionality—combining the aromaticity of the phenyl ring with the nitrogen-rich heterocycle—makes it particularly interesting for designing novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision. Studies indicate that the methylol group at the 3-position of the pyrrole ring can engage in hydrogen bonding interactions, while the trifluoromethyl-phenyl moiety provides hydrophobic interactions and spatial orientation favorable for target recognition. Such features are critical for designing molecules with enhanced selectivity and efficacy.

In the context of drug development, 1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl)] has been explored as a potential scaffold for small-molecule inhibitors targeting various biological pathways. For instance, its structural motif resembles known bioactive compounds that interact with enzymes involved in cancer metabolism and inflammation. Preliminary in vitro studies have suggested that derivatives of this compound exhibit inhibitory activity against key enzymes such as kinases and cyclases, which are implicated in disease progression.

The synthesis of this compound involves multi-step organic transformations, including functional group interconversions and regioselective substitutions. The presence of both the pyrrole and trifluoromethyl-phenyl groups necessitates careful optimization of reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and flow chemistry techniques, have been employed to streamline the synthesis process while maintaining scalability.

One of the most compelling aspects of 1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl)] is its potential for structural diversification. By modifying substituents on the phenyl ring or introducing additional functional groups into the pyrrole core, researchers can generate libraries of derivatives with tailored biological activities. This flexibility has opened up new avenues for high-throughput screening programs aimed at identifying novel drug candidates.

The pharmacokinetic properties of this compound are also under investigation. The combination of lipophilicity imparted by the trifluoromethyl group and solubility provided by the polar methylol moiety suggests that it may exhibit favorable oral bioavailability. Additionally, computational predictions indicate that it could undergo efficient passive diffusion across cell membranes, making it an attractive candidate for oral administration.

From a medicinal chemistry perspective, understanding the SAR (Structure-Activity Relationship) of this compound is crucial for optimizing its therapeutic potential. By correlating structural features with biological activity, researchers can refine its design to improve potency while minimizing off-target effects. This iterative process often involves collaboration between experimentalists and computational chemists to accelerate discovery.

The role of this compound in emerging therapeutic areas such as immunotherapy and anti-viral research is also being explored. Its ability to modulate key signaling pathways has led to investigations into its potential as an immunomodulatory agent or as a component of combination therapies targeting viral infections. These studies highlight its versatility as a molecular tool in biomedical research.

In conclusion,1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl)] (CAS No. 881674-62-0) represents a fascinating example of how structural complexity can be leveraged to develop novel biologically active molecules. Its unique combination of functional groups makes it a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic domains.

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Amadis Chemical Company Limited
(CAS:881674-62-0)1H-Pyrrole-3-methanol, 5-[2-(trifluoromethyl)phenyl]-
A915970
清らかである:99%
はかる:1g
価格 ($):1630.0